molecular formula C8H4BrIN2O B3294951 6-bromo-4-iodo-2H-indazole-3-carbaldehyde CAS No. 887568-63-0

6-bromo-4-iodo-2H-indazole-3-carbaldehyde

Cat. No.: B3294951
CAS No.: 887568-63-0
M. Wt: 350.94 g/mol
InChI Key: AGVUQKDQJJIFNE-UHFFFAOYSA-N
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Description

6-Bromo-4-iodo-2H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine and iodine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of novel compounds with potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-iodo-2H-indazole-3-carbaldehyde typically involves the following steps:

    Bromination and Iodination: The starting material, 2H-indazole, undergoes bromination and iodination reactions to introduce bromine and iodine atoms at the 6 and 4 positions, respectively. These reactions are usually carried out using bromine and iodine reagents under controlled conditions to ensure selective halogenation.

    Formylation: The halogenated indazole is then subjected to formylation to introduce the aldehyde group at the 3 position. This step is often achieved using formylating agents such as Vilsmeier-Haack reagent or other suitable formylating reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-iodo-2H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents, such as Grignard reagents or organolithium compounds.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation, while reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction.

    Cyclization Reactions: The compound can undergo cyclization reactions to form various fused ring systems, which are valuable in the synthesis of complex molecules.

Common Reagents and Conditions

    Substitution: Organometallic reagents (e.g., Grignard reagents, organolithium compounds)

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

Major Products Formed

    Substitution: Derivatives with different functional groups replacing bromine or iodine

    Oxidation: 6-Bromo-4-iodo-2H-indazole-3-carboxylic acid

    Reduction: 6-Bromo-4-iodo-2H-indazole-3-methanol

Scientific Research Applications

6-Bromo-4-iodo-2H-indazole-3-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.

    Biology: The compound is used in the development of biologically active molecules, including potential drug candidates for treating diseases such as cancer and infectious diseases.

    Medicine: Researchers explore its potential as a pharmacophore in the design of new therapeutic agents.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-4-iodo-2H-indazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H-indazole-4-carboxaldehyde
  • 4-Iodo-1H-indazole-3-carbaldehyde
  • 6-Bromo-4-chloro-2H-indazole-3-carbaldehyde

Uniqueness

6-Bromo-4-iodo-2H-indazole-3-carbaldehyde is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens provides a distinct chemical profile that can be exploited in the design of novel compounds with enhanced properties.

Properties

IUPAC Name

6-bromo-4-iodo-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrIN2O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVUQKDQJJIFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)C=O)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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